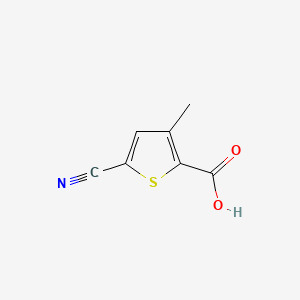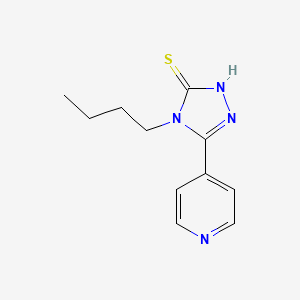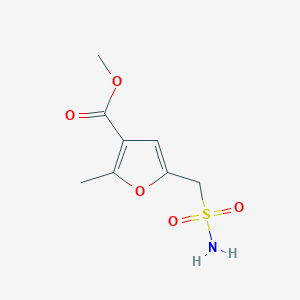
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol It is characterized by a furan ring substituted with a dioxolane ring and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde typically involves the reaction of furfural or its derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in non-polar solvents with the removal of water by the Dean-Stark method to drive the formation of the dioxolane ring . The reaction conditions usually involve heating the mixture to around 80°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid.
Reduction: 5-(1,3-Dioxolan-2-yl)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These reactions are facilitated by the electron-donating effects of the dioxolane ring, which increases the electron density on the furan ring, making it more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with the aldehyde group at a different position.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the dioxolane ring.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is unique due to the presence of the dioxolane ring, which imparts different chemical properties and reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |
InChI |
InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
Clé InChI |
UHCHUWQOUWXJGB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)




![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)


